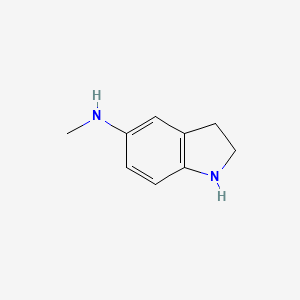

N-Methylindolin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

N-methyl-2,3-dihydro-1H-indol-5-amine |

InChI |

InChI=1S/C9H12N2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-3,6,10-11H,4-5H2,1H3 |

InChI Key |

WQEFASWRBIFERO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=C(C=C1)NCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methylindolin 5 Amine and Its Analogs

De Novo Synthetic Approaches to the Indoline (B122111) Scaffold

The creation of the indoline ring system from acyclic or simpler cyclic precursors is a cornerstone of synthetic organic chemistry. These de novo methods provide flexible entry points to a wide array of substituted indolines.

Cyclization Reactions for Indoline Ring Formation

Intramolecular cyclization is a powerful strategy for constructing the indoline nucleus. A prominent example involves the reductive cyclization of β-nitrostyrenes. This method transforms readily available starting materials into the indole (B1671886) core, which can subsequently be reduced to the indoline scaffold. Various catalytic systems have been developed to facilitate this transformation, often employing transition metals.

One notable approach is the palladium-catalyzed reductive cyclization using phenyl formate (B1220265) as a carbon monoxide surrogate. mdpi.com This process avoids the need for pressurized, toxic CO gas. Similarly, iron-catalyzed systems, utilizing phenylsilane (B129415) as a reductant, offer a more earth-abundant and cost-effective alternative. acs.org Another effective method employs aqueous titanium trichloride (B1173362) (TiCl₃) to promote the reductive cyclization of ortho-nitrostyrenes, which proceeds under mild conditions and tolerates a range of functional groups. thieme-connect.com

A classic and versatile method for indole synthesis, which provides precursors to indolines, is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.comwikipedia.org The resulting indole can then be hydrogenated to the corresponding indoline. For instance, N-methylphenylhydrazone can be reacted with pyruvate (B1213749) to form 1-methyl-2-indolecarboxylic acid, demonstrating the method's utility in generating N-methylated indole precursors. alfa-chemistry.com

| Method | Catalyst/Reagent | Precursor | Key Features |

|---|---|---|---|

| Palladium-Catalyzed Reductive Cyclization | PdCl₂(CH₃CN)₂ / 1,10-phenanthroline | β-Nitrostyrene | Uses phenyl formate as a CO surrogate, avoiding pressurized CO gas. mdpi.com |

| Titanium-Promoted Reductive Cyclization | Aqueous TiCl₃ | ortho-Nitrostyrene | Proceeds under mild, aqueous conditions with good functional group tolerance. thieme-connect.com |

| Iron-Catalyzed Reductive Cyclization | Fe(OAc)₂ / 4,7-(MeO)₂phen | ortho-Nitrostyrene | Utilizes an earth-abundant metal catalyst with phenylsilane as the reductant. acs.org |

| Fischer Indole Synthesis | Brønsted or Lewis Acids (e.g., ZnCl₂, PPA) | Arylhydrazine and Aldehyde/Ketone | A classic, robust method for creating substituted indoles as precursors to indolines. wikipedia.orgtcichemicals.com |

Annulation Strategies for N-Methylindoline Derivatives

Annulation strategies involve the formation of a new ring onto an existing molecular fragment. While specific examples leading directly to N-Methylindolin-5-amine are specialized, general principles can be applied. For instance, palladium-catalyzed reactions that form the heterocyclic ring through C-N bond formation are common.

A pertinent example is the Buchwald modification of the Fischer indole synthesis, where a palladium catalyst is used to cross-couple aryl bromides with hydrazones. wikipedia.org This modern adaptation expands the scope of the classic synthesis and allows for the construction of complex N-arylhydrazones, which can then undergo the cyclization cascade to form the indole ring. This approach highlights the power of transition metal catalysis in forging the key bonds required for the heterocyclic core.

Functionalization of Pre-existing Indoline Systems

Once the indoline scaffold is formed, targeted chemical modifications are required to install the necessary functional groups, namely the C-5 amine and the N-methyl group.

Directed Amination at the C-5 Position

A common and effective strategy for introducing an amino group onto an aromatic ring is through a two-step process of nitration followed by reduction. In the case of N-methylindoline, the nitrogen atom within the five-membered ring acts as a powerful activating group and directs electrophiles to the ortho and para positions of the benzene (B151609) ring. The C-5 position is electronically activated as it is para to the ring nitrogen.

Therefore, the electrophilic nitration of N-methylindoline is expected to proceed with high regioselectivity to yield N-methyl-5-nitroindoline. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. ulisboa.pt Subsequent reduction of the nitro group to an amine is a well-established transformation that can be achieved under various conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride or iron in acidic media. nih.gov This sequence provides a reliable pathway to the desired 5-amino functionality.

N-Methylation Strategies for the Indoline Nitrogen

The introduction of a methyl group onto the indoline nitrogen can be accomplished either before or after functionalization of the aromatic ring. N-methylation is a standard transformation in organic synthesis. Classic methods involve the use of methylating agents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base to deprotonate the nitrogen, facilitating nucleophilic attack.

More contemporary and "greener" alternatives include the use of dimethyl carbonate, which is less toxic than traditional reagents. The reaction of an indoline with dimethyl carbonate, often catalyzed by a base, provides the N-methylated product in high yield.

| Methylating Agent | Typical Base/Catalyst | Notes |

|---|---|---|

| Methyl Iodide (CH₃I) | NaH, K₂CO₃, KHMDS | Highly reactive and widely used; requires careful handling. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | NaOH, K₂CO₃ | Effective and economical, but toxic. |

| Dimethyl Carbonate ((CH₃O)₂CO) | Base (e.g., K₂CO₃) or Zeolites | A less toxic, environmentally benign alternative. |

Selective Aromatic Substitution Reactions on the Indoline Ring

The substitution pattern on the indoline aromatic ring is governed by the directing effects of the substituents already present. As mentioned, the fused, saturated amine portion of the N-methylindoline molecule strongly activates the aromatic ring for electrophilic aromatic substitution. ulisboa.pt

The nitrogen atom directs incoming electrophiles primarily to the C-5 (para) position due to a combination of electronic activation and steric hindrance at the C-7 (ortho) position. This inherent regioselectivity is crucial for synthesizing specifically substituted derivatives.

Nitration : As detailed in section 2.2.1, nitration is a key example of a selective aromatic substitution, yielding the 5-nitro derivative as the major product.

Halogenation : Electrophilic halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can also be directed to the C-5 position. wikipedia.org These reactions provide 5-halo-N-methylindolines, which are versatile intermediates for further functionalization through cross-coupling reactions.

Green Chemistry Principles in N-Methylindolin-5-amine Synthesis

The application of green chemistry principles to the synthesis of N-methylindolin-5-amine is crucial for developing environmentally benign and economically viable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Approaches for Enhanced Efficiency

Catalysis plays a pivotal role in enhancing the efficiency and sustainability of chemical transformations. In the context of synthesizing the indoline core, various catalytic systems have been developed to improve yields, reduce reaction times, and enable milder reaction conditions. For instance, transition-metal-catalyzed N-methylation of amines using methanol (B129727) as a C1 source represents a green alternative to traditional methylation agents. Ruthenium complexes, in particular, have shown excellent catalytic performance for the N-methylation of anilines under weak base conditions, a method that could be adapted for the final step in the synthesis of N-methylindolin-5-amine from 5-aminoindoline. nih.gov

The synthesis of the indoline ring itself can be achieved through catalytic intramolecular amination. Palladium-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives provides a direct route to substituted indolines with high efficiency and low catalyst loadings. rsc.org Metal-free approaches, such as iodine-mediated oxidative intramolecular amination of anilines, also offer a sustainable pathway to functionalized indolines. rsc.org

Table 1: Comparison of Catalytic Methods for Indoline Synthesis

| Catalyst System | Substrate Type | Key Advantages | Typical Yields |

| Palladium(II) | 2-Pyridinesulfonyl-protected phenethylamines | High efficiency, mild conditions | Good |

| Iodine | Anilines | Transition-metal-free, scalable | Good |

| Ruthenium Complexes | Anilines (for N-methylation) | Weak base, good functional group tolerance | 95-98% |

Solvent-Free and Atom-Economical Syntheses

Solvent-free reactions and processes with high atom economy are cornerstones of green chemistry. nih.gov The development of solvent-free synthetic methods for N-heterocycles significantly reduces volatile organic compound (VOC) emissions and simplifies product purification. Microwave-assisted organic synthesis, often performed under solvent-free conditions, has emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of indole derivatives. mdpi.com

Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is maximized in addition and cycloaddition reactions. nih.gov The synthesis of indolines via dearomative [4+1]-annulation of alkyl aryl tertiary amines and diazoesters under visible light is an example of a more atom-economical approach. chemrxiv.org

Sustainable Reagent Development

The use of sustainable and renewable reagents is a key aspect of green chemistry. In the synthesis of amines, there is a growing interest in using bio-based starting materials. While direct synthesis of N-methylindolin-5-amine from renewable resources is still a developing area, the principles of using greener reagents can be applied. For example, the use of methanol as a methylating agent, which can be derived from biomass, is preferable to traditional toxic methylating agents like methyl halides. nih.gov Furthermore, research into the catalytic N-methylation of amines using CO2 as a C1 source is a promising avenue for sustainable synthesis. google.comresearchgate.net

Stereoselective Synthesis of Chiral N-Methylindolin-5-amine Derivatives

The synthesis of enantiomerically pure chiral indolines is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. Asymmetric catalysis and the use of chiral auxiliaries are two powerful strategies to achieve high levels of stereocontrol.

Asymmetric Catalysis in Indoline Synthesis

Asymmetric catalysis offers an elegant and efficient method for the synthesis of chiral molecules. Organocatalysis and transition-metal catalysis have both been successfully applied to the enantioselective synthesis of the indoline scaffold.

Chiral phosphoric acids have emerged as powerful organocatalysts for the asymmetric dearomatization of indoles, leading to the formation of chiral indolenines and fused indolines with excellent enantioselectivities. rsc.org Similarly, organocatalytic asymmetric Friedel–Crafts reactions of hydroxyindoles with isatin-derived ketimines, using a cinchona alkaloid-based squaramide as a catalyst, allow for the enantioselective functionalization of the carbocyclic ring of indoles. nih.gov

Transition-metal catalysis, particularly with palladium, has been extensively used for the enantioselective synthesis of indoles and indolines. nih.govacs.orgd-nb.infoacs.orgacs.org These methods often involve the use of chiral ligands to induce asymmetry.

Table 2: Enantioselective Catalytic Synthesis of Indoline Derivatives

| Catalyst Type | Reaction | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | Asymmetric Dearomatization of Indoles | Generally excellent |

| Cinchona Alkaloid-based Squaramide | Asymmetric Friedel–Crafts of Hydroxyindoles | High |

| Organocatalyst | Thioester Enolate Addition to Nitrostyrenes | Excellent |

Chiral Auxiliary Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.govnih.gov After the desired stereocenter has been created, the auxiliary can be removed and often recycled. This strategy has been applied to the diastereoselective synthesis of functionalized indolines.

For example, chiral oxazolidinones, known as Evans auxiliaries, can be used to direct the stereoselective alkylation of an N-acylindoline precursor. researchgate.net The use of Oppolzer's camphorsultam as a chiral auxiliary has been demonstrated to control the diastereoselective addition of neutral radicals in the photoredox-mediated asymmetric dearomatization of indoles. nsf.gov Another approach involves the use of chiral sulfinimines, where the diastereoselective addition of an organometallic reagent to an o-bromophenyl sulfinyl imine sets the stereochemistry for the subsequent formation of the indoline ring. acs.org Furthermore, chiral auxiliaries derived from (S)-indoline-2-carboxylic acid have been shown to induce high diastereoselectivity in the alkylation of enolates of their propanoylamide derivatives. researchgate.net

Table 3: Diastereoselective Synthesis of Indolines using Chiral Auxiliaries

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) |

| Oppolzer's Camphorsultam | Radical Dearomatization of Indoles | High |

| (S)-Indoline-2-carboxylic acid derivatives | Alkylation of Propanoylamide Enolates | Up to 96:4 |

| Chiral Nickel(II) Complex | Oxidative Heterocoupling of Indoles | High |

Reactivity and Transformation Chemistry of N Methylindolin 5 Amine

Reactivity of the Primary Amine Moiety (C-5 Position)

The primary amine group at the C-5 position of N-Methylindolin-5-amine is a key determinant of its chemical behavior. This amine group is nucleophilic, meaning it can donate its lone pair of electrons to form new chemical bonds. This nucleophilicity allows N-Methylindolin-5-amine to participate in a variety of chemical reactions, including nucleophilic acyl substitution, electrophilic aromatic substitution, and the formation of Schiff bases and imines. libretexts.org

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction in organic chemistry where a nucleophile, in this case, the primary amine of N-Methylindolin-5-amine, attacks the carbonyl carbon of an acyl compound. masterorganicchemistry.com This reaction proceeds through a tetrahedral intermediate, which then collapses to form a new carbonyl compound and a leaving group. libretexts.org

N-Methylindolin-5-amine can react with various acylating agents, such as acid chlorides and acid anhydrides, to form amides. uomustansiriyah.edu.iq These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-(1-methylindolin-5-yl)acetamide | Base (e.g., pyridine, triethylamine) |

| Acetic anhydride | N-(1-methylindolin-5-yl)acetamide | Base (e.g., pyridine, triethylamine) |

| Benzoyl chloride | N-(1-methylindolin-5-yl)benzamide | Base (e.g., pyridine, triethylamine) |

The reactivity of the primary amine in N-Methylindolin-5-amine towards nucleophilic acyl substitution can be influenced by steric and electronic factors.

Electrophilic Aromatic Substitution on the Amine

The amine group of N-Methylindolin-5-amine is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. ucalgary.ca This means that it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to the amine group. However, the basicity of the amino group makes it unsuitable for reactions with strong acids like sulfuric acid or aluminum chloride, which are often used as catalysts in these reactions. ucalgary.ca

To overcome this limitation, the amine group is often "protected" by converting it into an N-acyl derivative, such as an amide. ucalgary.ca The amide is a less powerful activating group than the free amine, which can help to control the reaction and prevent polysubstitution. The protecting group can be removed later by hydrolysis.

Formation of Schiff Bases and Imines

N-Methylindolin-5-amine can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is an example of a nucleophilic addition-elimination reaction. The amine acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. researchgate.net The resulting intermediate then eliminates a molecule of water to form the imine.

The formation of Schiff bases is a reversible reaction and is often catalyzed by an acid. The pH of the reaction must be carefully controlled to ensure optimal imine formation. libretexts.org

Table 2: Formation of Schiff Bases from N-Methylindolin-5-amine

| Carbonyl Compound | Schiff Base Product |

| Benzaldehyde | (E)-N-benzylidene-1-methylindolin-5-amine |

| Acetone (B3395972) | N-(propan-2-ylidene)-1-methylindolin-5-amine |

| Cyclohexanone | N-cyclohexylidene-1-methylindolin-5-amine |

Diazotization and Coupling Reactions

Primary aromatic amines like N-Methylindolin-5-amine can undergo diazotization, a reaction with nitrous acid to form a diazonium salt. organic-chemistry.org Diazonium salts are highly versatile intermediates in organic synthesis and can be used to introduce a variety of functional groups onto the aromatic ring.

The diazotization reaction is typically carried out at low temperatures in the presence of a strong acid. unacademy.com The resulting diazonium salt can then be used in a variety of coupling reactions to form azo compounds. slideshare.net These compounds are often colored and are used as dyes and pigments.

Oxidation Reactions of the Amine Functionality

The amine functionality of N-Methylindolin-5-amine can be oxidized to form various products depending on the oxidizing agent and reaction conditions. For instance, tertiary amines can be oxidized to amine oxides. libretexts.org It has been noted that substituted 5-aminoindole (B14826) derivatives can be unstable and susceptible to air oxidation. d-nb.info

In some cases, the oxidation of indolines can lead to the formation of the corresponding indoles. For example, N-methylindoline can be oxidized to indole (B1671886) in the presence of a bifunctional quinone catalyst. nih.gov

Reductive Amination Pathways

Reductive amination is a powerful method for the synthesis of amines. masterorganicchemistry.com This reaction involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the amine. dtu.dk

N-Methylindolin-5-amine can be used as the amine component in reductive amination reactions to synthesize a variety of secondary and tertiary amines. Common reducing agents used for this purpose include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

Reactivity of the Indoline (B122111) Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position is a tertiary amine, which defines its characteristic reactivity. Its lone pair of electrons makes it nucleophilic and basic, though its reactivity is influenced by the steric hindrance of the fused ring system.

As a tertiary amine, the nitrogen atom of N-Methylindolin-5-amine can undergo further alkylation with suitable electrophiles, such as alkyl halides, to form a quaternary ammonium (B1175870) salt. msu.edu This reaction involves the nitrogen's lone pair attacking the electrophilic carbon of the alkylating agent in an SN2 reaction. msu.edu The product is a salt with a positively charged nitrogen atom bonded to four carbon substituents.

In contrast, acylation at the N-1 position is generally not feasible under standard conditions. Acylation reactions, which involve the introduction of an acyl group (R-C=O), typically require a replaceable hydrogen atom on the nitrogen. Since the N-1 position in N-Methylindolin-5-amine is part of a tertiary amine (lacking an N-H bond), it cannot be directly acylated.

| Reaction | Reagent Example | Product Type | Feasibility |

| Alkylation | Methyl Iodide (CH₃I) | N,N-Dimethylindolin-5-aminium iodide | Feasible |

| Acylation | Acetyl Chloride (CH₃COCl) | N/A | Not Feasible |

The cleavage of the C-N bonds within the unstrained pyrrolidine (B122466) portion of the indoline ring is a challenging transformation due to the lack of significant ring strain. researchgate.net Unlike highly strained rings such as aziridines, which readily undergo ring-opening reactions, the pyrrolidine ring in indoline is relatively inert. researchgate.net However, recent advancements in synthetic methodology have explored deconstructive transformations of unstrained cyclic amines. researchgate.net These specialized methods often require specific catalytic systems, such as those involving silylium (B1239981) ions or difluorocarbene, to enable the cleavage of the robust C-N bond. researchgate.net Such processes can transform the core ring framework into different cyclic or acyclic structures, offering pathways to novel molecular architectures. researchgate.net

Rearrangement reactions involving the indoline nitrogen are not common but can be conceptualized in broader contexts of amine chemistry, such as the Hofmann or Curtius rearrangements, which typically involve the migration of a group to a nitrogen atom. bdu.ac.inbyjus.com However, these are not direct rearrangements of the pre-formed indoline ring itself but rather synthetic routes that might form amines through rearrangement steps. byjus.comyoutube.com

The manipulation of C–H bonds adjacent to amine groups has become a significant area of interest. rsc.org N-Methylindolin-5-amine, and specifically its parent compound N-methylindoline, can undergo hydride abstraction from the C-2 position (the carbon alpha to the nitrogen) when treated with a strong Lewis acid like tris(pentafluorophenyl)borane, B(C₆F₅)₃. cardiff.ac.uk This process involves the removal of a hydride ion (H⁻) from the C-2 position, leading to the formation of a reactive iminium hydridoborate salt intermediate. rsc.orgcardiff.ac.uk This reaction is a key step in the borane-mediated dehydrogenation of N-methylindoline to form indole. cardiff.ac.uk The generated iminium ion is a powerful electrophile and a precursor for various subsequent transformations. rsc.org

| Reagent | Intermediate Species | Subsequent Product | Reference |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Iminium hydridoborate salt | Indole | cardiff.ac.uk |

Reactions Involving the Indoline Ring System

The indoline ring system possesses both an aromatic (benzene) and a saturated heterocyclic (pyrrolidine) portion, each with its own distinct reactivity profile.

The benzene (B151609) part of the N-Methylindolin-5-amine molecule is highly activated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-donating effects of two groups: the amino group at C-5 and the indoline nitrogen (N-1), which donate electron density into the ring through resonance. The 5-amino group is a particularly strong activating and ortho-, para-directing group. Therefore, electrophiles will preferentially attack the positions ortho and para to the amino group (C-4, C-6) and ortho to the indoline nitrogen (C-7).

Typical EAS reactions that can be performed on this activated ring include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or SO₂Cl₂.

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid, typically under carefully controlled conditions to avoid oxidation.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring, although the Lewis acid catalysts used can sometimes coordinate with the amine groups, complicating the reaction.

For instance, related 5-aminoindole structures have been shown to react with ketones like acetone or mesityl oxide to form tricyclic quinoline (B57606) derivatives, demonstrating the high reactivity of the positions ortho to the amino group. dergipark.org.tr

The most significant transformation of the pyrrolidine portion of the indoline ring is its oxidation or dehydrogenation to form the corresponding indole. This reaction converts the saturated five-membered ring into an aromatic pyrrole (B145914) ring, resulting in a fully aromatic indole system.

The hydride abstraction reaction at the C-2 position, as described in section 3.2.3, is the initial step of this process. cardiff.ac.uk Following the formation of the iminium ion intermediate, a subsequent deprotonation event, often facilitated by a base, leads to the formation of a double bond and the aromatization of the heterocyclic ring. cardiff.ac.uk This transformation is a powerful method for synthesizing substituted indoles from indoline precursors.

Synthetic Utility in Heterocyclic Compound Construction

The bifunctional nature of N-Methylindolin-5-amine, possessing both a nucleophilic amino group and an activated aromatic ring, makes it a valuable precursor for the synthesis of complex heterocyclic structures, particularly those containing fused ring systems.

Annulation Reactions Leading to Fused Ring Systems

Annulation reactions involve the formation of a new ring onto an existing molecule. The 5-amino group of N-Methylindolin-5-amine can act as a nucleophile to initiate cyclization reactions with appropriate bifunctional electrophiles. This strategy is widely used for constructing fused nitrogen-containing heterocycles.

For example, 5-aminoindoles are known to react with ketones and diones to form fused quinoline derivatives rsc.org. It is plausible that N-Methylindolin-5-amine could undergo similar reactions. The general strategy involves the condensation of the amino group with a carbonyl compound, followed by an intramolecular cyclization and subsequent aromatization to yield the fused heterocyclic system.

Another powerful approach is the annulation of cyclic amines with aryl lithium compounds bearing an ortho-methylene leaving group, which provides access to polycyclic isoindolines nih.gov. While this method functionalizes the α-C–H bond of the amine, it showcases a modern strategy for building fused systems from cyclic amines.

Furthermore, the synthesis of fused heterocyclic systems can be achieved by reacting amino-substituted heterocycles with various reagents that lead to cyclization. For instance, 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes condensation with aromatic aldehydes, followed by an acid-catalyzed cyclization at the C-3 position of the indole ring to form indolo-triazolo-pyridazinethiones nih.gov. This illustrates a common pathway where a pendant amino group on a heterocyclic core is elaborated to construct an additional fused ring. Given the reactivity of the indoline nucleus, N-Methylindolin-5-amine could serve as a scaffold for similar multi-ring constructions.

Table 2: General Annulation Strategies for Synthesizing Fused Heterocycles from Amines

| Amine Precursor Type | Reagent(s) | Resulting Fused System | Key Reaction Type |

|---|---|---|---|

| Alicyclic Amines | o-Chloromethyl-aryllithiums, Ketone oxidant | Polycyclic Isoindolines | α-C–H/N–H Annulation |

| Amino-substituted Indoles | Aromatic Aldehydes, Acid catalyst | Indolo-triazolo-pyridazines | Condensation/Cyclization |

Polymerization and Oligomerization Studies

The study of polymers and oligomers derived from N-Methylindolin-5-amine is an area with potential for developing novel functional materials. The primary amino group at the 5-position allows the molecule to act as a monomer in polymerization reactions.

While direct polymerization studies of N-Methylindolin-5-amine are not prominently reported in the available literature, the polymerization of related aromatic amines, such as aniline (B41778), is well-established. Polyaniline is a conductive polymer synthesized via oxidative polymerization. It is conceivable that N-Methylindolin-5-amine could undergo similar oxidative polymerization, where coupling occurs between the amino group and the activated aromatic ring of another monomer unit, potentially leading to a conductive polymer with properties modulated by the N-methylindoline backbone.

The synthesis of polymers from biobased amines is a growing field, with various methods like nitrile hydrogenation and nucleophilic substitution being employed to create amine monomers acs.org. The amine functionality is crucial for creating polymers like polyamides, polyimides, and polyurethanes through reactions with carboxylic acids, anhydrides, or isocyanates, respectively. N-Methylindolin-5-amine could theoretically be used as a diamine monomer (considering the secondary amine in the ring and the primary aromatic amine) or as a mono-functional monomer depending on the reaction conditions and the reactivity of the indoline N-H bond.

Oligomerization, the formation of molecules consisting of a few repeating monomer units, can also be envisioned. Specific protein sequences have been shown to induce oligomerization when fused to other proteins, a process that can be concentration- and time-dependent nih.gov. Although this is a biological context, it highlights the principle of specific molecular interactions driving the formation of defined oligomers. In a chemical context, controlled polymerization conditions could potentially lead to oligomers of N-Methylindolin-5-amine with specific properties.

It is important to note that some indole derivatives have been investigated not as monomers for polymerization, but as agents that inhibit biological polymerization processes, such as the inhibition of tubulin polymerization in cancer cells rsc.org. This underscores the diverse roles that indole-containing molecules can play in the field of polymer science and biochemistry.

Lack of Publicly Available Research Data for N-Methylindolin-5-amine

A thorough search of publicly available scientific literature and computational chemistry databases has revealed a significant lack of specific research focused on the computational and theoretical investigations of N-Methylindolin-5-amine. While this compound is documented in chemical supplier databases, there is a notable absence of in-depth studies corresponding to the detailed outline requested.

The search for data pertaining to Density Functional Theory (DFT) calculations, Ab Initio and Semi-Empirical Methods, Conformational Analysis, and Reaction Mechanism Elucidation specifically for N-Methylindolin-5-amine did not yield any scholarly articles or datasets. Consequently, it is not possible to provide a scientifically accurate and verifiable article that adheres to the strict requirements of the provided outline.

The requested sections and subsections, such as "Electronic Structure and Molecular Orbital Theory," "Isomerism and Tautomerism," and "Energy Landscape and Rotational Barriers," necessitate specific computational data that is not present in the public domain for this particular molecule. Generating content for these areas without supporting research would lead to speculation and would not meet the standards of a professional and authoritative scientific article.

Therefore, the generation of the requested article focusing solely on the computational and theoretical investigations of N-Methylindolin-5-amine cannot be completed at this time due to the absence of the requisite primary research.

Computational and Theoretical Investigations of N Methylindolin 5 Amine

Reaction Mechanism Elucidation Through Computational Modeling

Transition State Analysis for Key Transformations

Transition state theory is a fundamental concept in chemical kinetics that describes the energy barrier that must be overcome for a reaction to occur. Computational methods, particularly density functional theory (DFT), are instrumental in locating and characterizing the transition state structures of reactions involving N-Methylindolin-5-amine.

For a hypothetical key transformation, such as an electrophilic substitution on the aromatic ring, computational analysis would involve mapping the potential energy surface of the reaction. This would allow for the identification of the geometry of the transition state, which is the highest point on the lowest energy path connecting reactants and products. The vibrational frequencies of this structure are then calculated to confirm it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Transition State Analysis Data for an Electrophilic Nitration of N-Methylindolin-5-amine

| Parameter | Value |

| Computational Method | DFT (B3LYP/6-31G*) |

| Reaction | Electrophilic Nitration at C6 |

| Energy of Reactants | -X kcal/mol |

| Energy of Transition State | -Y kcal/mol |

| Activation Energy | (X-Y) kcal/mol |

| Imaginary Frequency | -Z cm⁻¹ |

Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.

Prediction of Reaction Selectivity and Kinetics

Computational chemistry can predict the selectivity of reactions where multiple products are possible. For N-Methylindolin-5-amine, which has several reactive sites, understanding the regioselectivity of a reaction is crucial. By calculating the activation energies for the formation of different products, one can predict which product will be favored. The product with the lowest activation energy barrier is expected to be the major product under kinetic control.

Furthermore, computational methods can provide insights into the kinetics of a reaction by calculating the rate constant using the activation energy obtained from transition state analysis and the principles of statistical mechanics.

Role of Solvation Models in Reaction Pathways

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction pathway and energetics. Solvation models are computational methods used to account for the effects of the solvent. There are two main types of solvation models: explicit and implicit.

Explicit solvation models involve including a number of solvent molecules in the calculation. This approach can be computationally expensive but provides a detailed picture of the solvent-solute interactions.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This is a more computationally efficient approach that can still provide accurate results for many systems.

For reactions involving N-Methylindolin-5-amine, the choice of solvation model would be critical in accurately predicting reaction barriers and product stabilities, especially if charged intermediates or transition states are involved.

Spectroscopic Property Prediction and Validation

Computational chemistry is also a valuable tool for predicting and interpreting spectroscopic data. This can aid in the identification and characterization of N-Methylindolin-5-amine and its reaction products.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculated chemical shifts can then be compared to experimental data to confirm the structure of the molecule. Discrepancies between calculated and experimental shifts can often be explained by conformational effects or solvent interactions.

Table 2: Hypothetical Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for N-Methylindolin-5-amine

| Atom | Calculated ¹H Shift | Experimental ¹H Shift | Calculated ¹³C Shift | Experimental ¹³C Shift |

| N-CH₃ | 2.80 | (not available) | 35.0 | (not available) |

| H-4 | 6.80 | (not available) | 115.0 | (not available) |

| H-6 | 6.90 | (not available) | 120.0 | (not available) |

| H-7 | 7.10 | (not available) | 130.0 | (not available) |

Note: The values in this table are hypothetical and serve as an illustration. Experimental data is required for validation.

Vibrational Frequency Analysis (IR, Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational methods can be used to calculate the vibrational frequencies and intensities of N-Methylindolin-5-amine. These calculated spectra can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands to specific molecular motions. Theoretical calculations can also help to distinguish between different isomers or conformers of a molecule based on their unique vibrational signatures.

Electronic Absorption (UV-Vis) Spectra Prediction

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions in a molecule. Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of the electronic transitions, it is possible to predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. This information is valuable for understanding the electronic structure of N-Methylindolin-5-amine and for interpreting its photophysical properties.

Structure-Reactivity Relationships: Theoretical Perspectives

The exploration of a molecule's structure to predict its chemical behavior is a cornerstone of modern chemistry. For N-Methylindolin-5-amine, a comprehensive theoretical perspective would involve a multi-faceted approach, combining quantum chemical calculations and statistical modeling to elucidate its reactivity, properties, and interaction potential.

Conceptual DFT Global Reactivity Descriptors

Density Functional Theory (DFT) serves as a powerful tool for understanding the electronic structure and reactivity of molecules. Conceptual DFT, in particular, provides a framework for quantifying chemical reactivity through a set of global descriptors derived from the molecule's electron density. These descriptors offer insights into the molecule's stability and its propensity to react as an electron donor or acceptor. The primary descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For a molecule like N-Methylindolin-5-amine, DFT calculations would be performed to obtain its optimized geometry and orbital energies. From these, the following global reactivity descriptors would be determined:

Ionization Potential (I): The minimum energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is calculated as μ = -(I+A)/2. A higher chemical potential indicates a greater tendency to donate electrons.

Global Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (I-A)/2. Harder molecules are generally less reactive.

Global Softness (S): The reciprocal of global hardness (S = 1/2η). Softer molecules are more polarizable and more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ²/2η.

While specific DFT studies on N-Methylindolin-5-amine are not available, studies on related indole (B1671886) derivatives show that the presence of the amine group (a strong electron-donating group) would significantly influence these parameters. The lone pair of electrons on the nitrogen atom of the amine group would raise the energy of the HOMO, leading to a lower ionization potential and making the molecule a better electron donor compared to unsubstituted indoline (B122111).

Table 1: Representative Conceptual DFT Global Reactivity Descriptors (Illustrative) This table is illustrative, based on general principles, as specific published data for N-Methylindolin-5-amine is unavailable.

| Descriptor | Symbol | Formula | Expected Trend for N-Methylindolin-5-amine |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Relatively Low (Good Electron Donor) |

| Electron Affinity | A | -ELUMO | Low |

| Chemical Potential | µ | -(I+A)/2 | High (Nucleophilic) |

| Global Hardness | η | (I-A)/2 | Moderate to Low |

| Global Softness | S | 1/2η | Moderate to High |

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationships (QSPR) are statistical models that correlate a molecule's structural or physicochemical features (known as molecular descriptors) with its macroscopic properties. These properties can range from boiling point and solubility to more complex characteristics like binding affinity to a receptor.

A QSPR study for N-Methylindolin-5-amine and its analogs would involve several key steps:

Dataset Assembly: A collection of molecules with known experimental property values would be gathered.

Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated using specialized software. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links a subset of the most relevant descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

Although no specific QSPR models for N-Methylindolin-5-amine have been published, research on other amine-containing heterocyclic compounds has successfully used this approach. For instance, QSAR (the biological equivalent of QSPR) studies on isatin derivatives have been used to model their antiamyloidogenic activity. mdpi.com A hypothetical QSPR model for a property like the water solubility of N-Methylindolin-5-amine might include descriptors related to its polarity (e.g., TPSA - Topological Polar Surface Area), size, and hydrogen bonding capacity.

Table 2: Example Molecular Descriptors for QSPR Modeling

| Descriptor Type | Example Descriptor | Information Encoded | Relevance to N-Methylindolin-5-amine |

|---|---|---|---|

| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule | Influences van der Waals forces, solubility |

| Topological (2D) | Topological Polar Surface Area (TPSA) | Surface area of polar atoms (N, O) | Predicts membrane permeability, solubility |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | Molecular surface available for interaction | Relates to intermolecular interactions |

Intermolecular Interactions and Binding Studies

Understanding how N-Methylindolin-5-amine interacts with other molecules, particularly biological macromolecules like proteins, is crucial for applications in medicinal chemistry. Computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze these interactions.

Molecular Docking: This technique predicts the preferred orientation of one molecule (a ligand, such as N-Methylindolin-5-amine) when bound to a second (a receptor, such as a protein active site). The output is a binding pose and a scoring function that estimates the binding affinity. The amine and indoline nitrogen atoms of N-Methylindolin-5-amine can act as hydrogen bond acceptors, while the N-H proton of the amine group can act as a hydrogen bond donor. byjus.comlibretexts.org The aromatic ring system can participate in π-π stacking or hydrophobic interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the predicted ligand-receptor complex over time. By simulating the movements of all atoms in the system, MD provides a more dynamic and realistic view of the binding process and the specific intermolecular forces that maintain the complex.

While specific binding studies for N-Methylindolin-5-amine are not documented, molecular docking is a common tool used to investigate similar indole-containing molecules as potential enzyme inhibitors. researchgate.net For example, docking studies could be used to theoretically evaluate N-Methylindolin-5-amine as a ligand for targets like monoamine oxidase or serotonin receptors, where the indoline scaffold is a known pharmacophore. The results would highlight key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the potential binding.

Table 3: Potential Intermolecular Interactions for N-Methylindolin-5-amine

| Interaction Type | Molecular Feature Involved | Potential Role in Binding |

|---|---|---|

| Hydrogen Bonding (Donor) | Amine group (-NH2) | Interaction with electronegative atoms (O, N) in a receptor |

| Hydrogen Bonding (Acceptor) | Amine N, Indoline N | Interaction with hydrogen bond donors (e.g., -OH, -NH) in a receptor |

| π-π Stacking | Indoline aromatic ring | Interaction with aromatic residues (e.g., Phenylalanine, Tyrosine) |

| Hydrophobic Interactions | Ethyl group of the indoline ring | Interaction with nonpolar pockets in a receptor |

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a fundamental technique for determining the precise molecular formula of a compound. For N-Methylindolin-5-amine, the expected molecular formula is C₉H₁₂N₂. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be employed to measure the exact mass of the protonated molecule, [M+H]⁺.

The theoretical exact mass of C₉H₁₂N₂ is 148.1000. HRMS analysis would be expected to yield a measured mass within a very narrow tolerance (typically < 5 ppm) of this theoretical value, confirming the elemental composition. For instance, a related compound, (2,3-Dihydro-1H-indol-5-ylmethyl)amine, also with the formula C₉H₁₂N₂, showed an [M+H]⁺ peak at m/z 149.1068 against a calculated value of 149.1073 in an ESI-TOF experiment, demonstrating the accuracy of this technique. mdpi.com

Table 1: Predicted HRMS Data for N-Methylindolin-5-amine

| Molecular Formula | Species | Theoretical Exact Mass (m/z) |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic-level structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For N-Methylindolin-5-amine, distinct signals are expected for the aromatic protons, the aliphatic protons of the indoline (B122111) ring, the N-methyl protons, and the amine (-NH₂) protons. The aromatic protons would appear as distinct multiplets in the aromatic region (~6.0-7.0 ppm). The two methylene (B1212753) (-CH₂-) groups of the indoline ring would appear as triplets around 2.8-3.4 ppm. mdpi.com The N-methyl group would likely be a sharp singlet around 2.7-2.9 ppm, and the amine protons would present as a broad singlet, the chemical shift of which is concentration and solvent dependent. libretexts.orgopenstax.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. N-Methylindolin-5-amine has nine carbon atoms, and due to molecular asymmetry, nine distinct signals would be expected. Carbons attached to nitrogen atoms are deshielded and typically appear in the 30-60 ppm range. openstax.org The N-methyl carbon signal would be expected around 30-35 ppm. The aliphatic C2 and C3 carbons of the indoline ring would resonate around 30 and 55 ppm, respectively. The aromatic carbons would appear further downfield, between approximately 105 and 150 ppm. mdpi.comlibretexts.org

¹⁵N NMR: Nitrogen-15 NMR is a specialized technique that provides direct information about the electronic environment of the nitrogen atoms. huji.ac.il Although less common due to lower sensitivity, it can distinguish between the two different nitrogen atoms in N-Methylindolin-5-amine. The tertiary amine nitrogen of the N-methyl group would have a characteristic chemical shift in the aliphatic amine region, while the primary aromatic amine nitrogen (-NH₂) would resonate in a different, more downfield region. researchgate.netscience-and-fun.de The chemical shifts provide insight into hybridization and electron density. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-Methylindolin-5-amine

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-CH₃ | ~2.8 (s, 3H) | ~33 |

| C2-H₂ | ~3.3 (t, 2H) | ~55 |

| C3-H₂ | ~2.9 (t, 2H) | ~30 |

| C4-H | ~6.5 (d, 1H) | ~108 |

| 5-NH₂ | Broad singlet (2H) | - |

| C5 | - | ~140 |

| C6-H | ~6.1 (dd, 1H) | ~106 |

| C7-H | ~6.9 (d, 1H) | ~125 |

| C3a | - | ~130 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. libretexts.org For N-Methylindolin-5-amine, COSY would show correlations between the protons on C2 and C3 of the indoline ring, confirming their connectivity. It would also reveal the coupling network among the three adjacent protons on the aromatic ring (H4, H6, and H7).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its already-assigned proton from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over 2-3 bonds). This is vital for connecting different parts of the molecule. For example, HMBC would show correlations from the N-methyl protons to the C2 and C7a carbons, and from the aromatic protons to various quaternary (non-protonated) and protonated carbons, helping to piece together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netyoutube.com This technique is essential for confirming stereochemistry and spatial arrangements. In N-Methylindolin-5-amine, NOESY could show correlations between the N-methyl protons and the protons at the C7 position of the aromatic ring, providing evidence for their spatial proximity.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of N-Methylindolin-5-amine would be characterized by several key absorption bands. The primary amine (-NH₂) group would exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. wpmucdn.comorgchemboulder.com An N-H bending vibration would also be expected around 1600 cm⁻¹. wpmucdn.com The spectrum would also show C-H stretching vibrations for both aliphatic (below 3000 cm⁻¹) and aromatic (above 3000 cm⁻¹) hydrogens. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, and the C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ range for the aromatic C-N and 1020-1250 cm⁻¹ for the aliphatic C-N bond. libretexts.orgorgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong Raman signals. ias.ac.in The symmetric vibrations of the molecule, such as the aromatic ring breathing mode, would be particularly prominent. While N-H stretching vibrations are typically weak in Raman spectra, other functional groups like C-N and C-C bonds would be readily observable. ias.ac.innih.gov

Table 3: Predicted IR and Raman Vibrational Frequencies for N-Methylindolin-5-amine

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Weak |

| Primary Amine (N-H) | Bending (Scissoring) | 1580 - 1650 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Strong |

| Aromatic C-N | Stretch | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. N-Methylindolin-5-amine, containing a substituted benzene (B151609) ring, is expected to absorb UV radiation. The spectrum would likely show characteristic absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the amino group (an auxochrome) would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indoline. The typical absorption maxima for aniline (B41778) derivatives are often observed in the 250-300 nm range. nist.gov

X-ray Crystallography for Absolute Structure and Stereochemistry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com If a suitable single crystal of N-Methylindolin-5-amine could be grown, this technique would provide unambiguous confirmation of its molecular structure. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. nih.gov It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the primary amine group.

Chromatographic Techniques for Purity Assessment and Separation5.6.1. High-Performance Liquid Chromatography (HPLC)5.6.2. Gas Chromatography-Mass Spectrometry (GC-MS)

General methodologies for the analysis of structurally similar aromatic and heterocyclic amines exist and would serve as a starting point for developing and validating new analytical methods for N-Methylindolin-5-amine. However, without experimental data derived directly from the analysis of this compound, any discussion of specific chromatographic conditions, retention times, mass fragmentation patterns, or purity assessments would be purely hypothetical and would not meet the required standards of scientific accuracy and factual reporting.

To provide the requested content, original laboratory research would be required to develop and validate these specific analytical techniques for N-Methylindolin-5-amine. Such research would establish the optimal parameters for separation and detection and generate the data necessary to populate the detailed tables and findings as outlined.

Applications As Building Blocks and Ligands in Advanced Chemical Systems

Precursors for Complex Heterocyclic Synthesis

The indoline (B122111) core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. researchgate.netnih.gov N-Methylindolin-5-amine serves as an advanced intermediate, enabling chemists to construct more elaborate heterocyclic systems by leveraging the reactivity of both the aromatic ring and the 5-amino group.

The synthesis of complex, multi-ring amine structures is a key focus in drug discovery. Methodologies that achieve the annulation (ring-fusion) of amines are particularly valuable for rapidly building molecular complexity. nih.govnsf.govnih.gov N-Methylindolin-5-amine is a suitable substrate for such transformations. The 5-amino group can act as a nucleophile or be transformed into other functional groups to initiate cyclization reactions. For instance, strategies involving the in-situ generation of cyclic imines from alicyclic amines followed by reaction with lithiated aryl compounds have proven effective for creating polycyclic isoindolines. nih.govnsf.gov While these methods are general, the N-Methylindolin-5-amine scaffold offers distinct advantages: the N-methyl group prevents competing N-H functionalization at the indoline nitrogen, thereby directing reactivity to other positions. The 5-amino group can be diazotized and converted into a leaving group or a halide, setting the stage for intramolecular cyclizations that fuse a new ring onto the indoline core.

| Reaction Type | Potential Precursor from N-Methylindolin-5-amine | Resulting Polycyclic System |

| Pictet-Spengler Reaction | N-Acyl-N-Methylindolin-5-amine derivative condensed with an aldehyde | Fused β-carboline-type structure |

| Bischler-Napieralski Reaction | N-Acyl derivative followed by cyclization | Dihydropyrrolo[3,2-f]quinoline |

| Friedländer Annulation | 5-Amino-6-formyl-N-methylindoline | Fused quinoline (B57606) ring system |

This table presents hypothetical reaction pathways for constructing polycyclic systems based on established synthetic methods applied to the N-Methylindolin-5-amine scaffold.

The conversion of the indoline core back to an indole (B1671886), or the fusion of additional rings, provides access to a vast chemical space. polimi.itnih.gov The 5-amino group of N-Methylindolin-5-amine is a powerful directing group for electrophilic aromatic substitution, allowing for the introduction of functionalities at the C4 or C6 positions. These new functional groups can then participate in cyclization reactions to build fused-ring systems. For example, a Skraup synthesis or Doebner-von Miller reaction starting with N-Methylindolin-5-amine can be used to construct a quinoline ring fused to the indoline, which can subsequently be dehydrogenated to form an indole-fused quinoline. dergipark.org.tr Furthermore, modern synthetic methods like aryne annulation have been used with indole carboxylates to create novel indole-indolone hybrid scaffolds. nih.gov The amino group on N-Methylindolin-5-amine could be transformed into a carboxylate to engage in similar [3+2] annulation reactions, leading to highly complex, drug-like molecules. nih.gov

Ligand Design for Organometallic Catalysis

The field of organometallic catalysis relies heavily on the design of organic molecules (ligands) that can coordinate to a metal center and precisely control its reactivity and selectivity. mdpi.com The structure of N-Methylindolin-5-amine, featuring two distinct nitrogen atoms, makes it an attractive candidate for the development of novel ligands.

Asymmetric catalysis, which preferentially produces one enantiomer of a chiral molecule, is crucial for the synthesis of pharmaceuticals. This is often achieved using metal complexes bearing chiral ligands. nih.govnih.gov While N-Methylindolin-5-amine itself is not chiral, it can be readily modified to create a chiral environment. The indoline ring can be substituted at the C2 or C3 position, or the 5-amino group can be derivatized with a chiral auxiliary. The resulting chiral indoline can then act as a ligand, where the stereochemistry of the ligand influences the outcome of the catalytic reaction. For example, chiral N,N'-dioxide ligands and vicinal diamines have shown great success in a variety of asymmetric transformations. rsc.orgstrem.com By functionalizing the 5-amino group of a chiral N-methylindoline derivative, novel bidentate ligands could be developed for applications in asymmetric hydrogenation, alkylation, or allylic substitution reactions. nih.gov

Chelation is the process where a single ligand binds to a central metal ion at two or more points, forming a stable ring structure known as a chelate. ebsco.combeloit.edu This effect significantly enhances the stability of the resulting metal complex. N-Methylindolin-5-amine possesses two nitrogen atoms—the tertiary indoline nitrogen and the primary 5-amino nitrogen—positioned in a way that allows them to act as a bidentate (two-toothed) ligand. This arrangement can form a stable five- or six-membered chelate ring with a variety of transition metals, such as copper, nickel, palladium, and zinc. scispace.comresearchgate.net The formation of such stable metal complexes is fundamental to their use in catalysis, where the ligand stabilizes the metal center and modulates its electronic properties.

| Metal Ion | Potential Coordination Geometry | Potential Application |

| Palladium(II) | Square Planar | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper(II) | Tetrahedral or Square Planar | Atom Transfer Radical Polymerization (ATRP), Click Chemistry |

| Zinc(II) | Tetrahedral | Lewis acid catalysis, Friedel-Crafts reactions |

| Nickel(II) | Square Planar or Octahedral | Cross-coupling, Hydrogenation |

This table illustrates potential metal complexes that could be formed with N-Methylindolin-5-amine and their associated catalytic applications, based on the known chemistry of these metals.

Building Blocks for Polymeric Materials and Functional Dyes

Amines are fundamental building blocks in materials science, used in the synthesis of polymers and dyes. purkh.comresearchgate.net The N-Methylindolin-5-amine molecule contains a reactive primary aromatic amine group, making it a suitable monomer for the production of advanced materials.

The 5-amino group can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or with dialdehydes to form polyimines (Schiff base polymers). These polymers can exhibit interesting thermal, mechanical, and electronic properties. The incorporation of the N-methylindoline unit into the polymer backbone can enhance solubility and modify the polymer's conformation compared to polymers derived from simpler anilines. nih.gov

Synthesis of Monomers for Polymerization

The development of functional polymers often requires monomers equipped with specific chemical groups that impart desired properties to the final material. Amine-functionalized molecules are valuable building blocks for monomers used in various polymerization techniques, including step-growth and chain-growth polymerization. itu.edu.tr N-Methylindolin-5-amine can be chemically modified to introduce a polymerizable group, transforming it into a functional monomer.

A common strategy involves the acylation of the amine group with a precursor containing a vinyl group, such as acryloyl chloride or methacryloyl chloride. This reaction yields an acrylamide- or methacrylamide-based monomer. For instance, the reaction of N-Methylindolin-5-amine with acryloyl chloride would produce N-(1-methylindolin-5-yl)acrylamide.

This resulting monomer contains a terminal vinyl group that can undergo radical polymerization. Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, are well-suited for such monomers, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org The incorporation of the N-methylindoline unit into the polymer side chain introduces specific electronic and physical properties, potentially enhancing thermal stability or modifying the polymer's refractive index.

Table 1: Hypothetical Polymerizable Monomer Derived from N-Methylindolin-5-amine This table presents a plausible monomer structure based on established chemical reactions for creating vinyl-functionalized amine derivatives.

| Property | Data |

| Compound Name | N-(1-methylindolin-5-yl)acrylamide |

| Molecular Formula | C₁₂H₁₄N₂O |

| Structure | NHONCH3 |

| Polymerizable Group | Acrylamide (Vinyl) |

| Function | Monomer for chain-growth radical polymerization |

Chromophore Development for Optical Materials

Chromophores are molecules responsible for color and are fundamental components of advanced optical materials, particularly those used for electro-optic (EO) and nonlinear optical (NLO) applications. rsc.orgscispace.com A widely employed design for NLO chromophores is the "push-pull" or donor-π-acceptor (D-π-A) architecture. In this design, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. The N-methylindoline moiety is an effective electron donor due to the lone pair of electrons on the nitrogen atom, which can be delocalized across an attached π-system. mdpi.com

A straightforward method to synthesize such a chromophore from N-Methylindolin-5-amine is through the formation of an azo dye. This classic synthesis involves a two-step diazotization-coupling reaction. nih.gov

Diazotization: The primary amine group of N-Methylindolin-5-amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.

Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling agent, such as N,N-dimethylaniline. The coupling reaction typically occurs at the para position of the coupling agent, resulting in the formation of an azo bond (-N=N-), which serves as the π-bridge.

The final product, for example, (E)-2,3-dihydro-1-methyl-5-((4-(dimethylamino)phenyl)diazenyl)-1H-indole, is a D-π-A chromophore. In this molecule, the N-methylindoline group acts as one donor, the azo group is the π-bridge, and the N,N-dimethylaminophenyl group serves as a second, stronger donor, creating a donor-π-donor (D-π-D) type structure, which can also exhibit interesting optical properties. By choosing a coupling partner with a strong electron-accepting group (like 4-nitroaniline), a classic D-π-A chromophore can be synthesized. The electronic interaction between the donor and acceptor across the π-bridge gives rise to a strong intramolecular charge-transfer band in the visible spectrum and is responsible for the molecule's nonlinear optical response.

Table 2: Representative Azo Dye Chromophore from N-Methylindolin-5-amine This table describes a D-π-D chromophore synthesized via a standard diazotization and azo coupling reaction.

| Property | Data |

| Compound Name | (E)-2,3-dihydro-1-methyl-5-((4-(dimethylamino)phenyl)diazenyl)-1H-indole |

| Molecular Formula | C₁₇H₂₀N₄ |

| Structure | NNNCH3CH3NCH3 |

| Chromophore Type | Azo Dye (D-π-D) |

| Function | Building block for nonlinear optical materials and dyes |

Future Research Directions and Emerging Trends in N Methylindolin 5 Amine Chemistry

Development of Highly Selective and Efficient Synthetic Methods

The future of synthesizing N-Methylindolin-5-amine and its analogues lies in the development of methodologies that are not only high-yielding but also exceptionally selective. Current research efforts are geared towards greener, more atom-economical, and step-efficient synthetic routes. A significant trend is the move away from classical, often harsh, reaction conditions towards milder and more sustainable alternatives.

Key areas of development include:

Catalyst Innovation: The design of novel transition-metal catalysts and organocatalysts is pivotal for achieving high selectivity. These catalysts are being engineered to control regioselectivity and stereoselectivity in the functionalization of the indoline (B122111) core and the amine substituent.

C-H Activation: Direct functionalization of C-H bonds is a rapidly advancing field that promises to streamline synthetic pathways by avoiding the need for pre-functionalized starting materials. Future methods will likely focus on the selective activation of specific C-H bonds within the N-Methylindolin-5-amine structure to introduce new functional groups.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild conditions. The development of engineered enzymes tailored for specific transformations on the N-Methylindolin-5-amine scaffold is an emerging area with significant potential.

| Synthetic Strategy | Anticipated Advantage | Research Focus |

| Advanced Catalysis | High selectivity, milder conditions | Novel ligand design, organocatalysis |

| C-H Activation | Increased step-economy | Regioselective functionalization |

| Biocatalysis | High chemo- and stereoselectivity | Enzyme engineering and screening |

Exploration of Novel Reactivity Patterns

Beyond improving existing synthetic methods, a significant research thrust is the discovery of entirely new ways in which N-Methylindolin-5-amine can react. This involves probing the inherent electronic properties of the molecule to unlock unprecedented transformations. The interplay between the electron-donating amine group and the aromatic indoline system provides a rich platform for exploring novel reactivity.

Future explorations are likely to concentrate on:

Photoredox Catalysis: Utilizing visible light to drive chemical reactions opens up new avenues for reactivity that are not accessible through traditional thermal methods. Researchers are investigating novel photoredox-catalyzed reactions to functionalize the N-Methylindolin-5-amine core in unique ways.

Electrosynthesis: Employing electricity to mediate redox reactions offers a green and controllable method for chemical synthesis. The electrochemical behavior of N-Methylindolin-5-amine is an area ripe for exploration, potentially leading to novel dimerization or cross-coupling reactions.

Frustrated Lewis Pairs (FLPs): The combination of a bulky Lewis acid and a bulky Lewis base can activate small molecules and catalyze unique transformations. The amine functionality of N-Methylindolin-5-amine could act as the Lewis base component in FLP chemistry, leading to novel catalytic cycles.

Integration with Flow Chemistry and Automated Synthesis

The shift from batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced safety, reproducibility, and scalability. researchgate.net The integration of N-Methylindolin-5-amine synthesis into automated flow systems is a key future trend. researchgate.nettue.nl This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. researchgate.net

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, will enable the rapid synthesis and screening of libraries of N-Methylindolin-5-amine derivatives. nih.gov This high-throughput approach is invaluable for accelerating the discovery of new compounds with desired properties. The use of stopped-flow reactors can further facilitate the generation of compound libraries for optimization studies. nih.gov

| Technology | Benefit | Application to N-Methylindolin-5-amine |

| Flow Chemistry | Improved safety, scalability, and control | Efficient multi-step synthesis of derivatives |

| Automated Synthesis | High-throughput screening, rapid optimization | Library generation for drug discovery |

| Real-time Analytics | Immediate process feedback and optimization | Quality control and yield maximization |

Advanced Computational Methodologies for Prediction and Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For N-Methylindolin-5-amine, advanced computational models will play a crucial role in predicting its properties and guiding the design of new molecules. nih.gov In silico methods can significantly reduce the time and cost associated with experimental work. rsc.org

Future computational efforts will likely focus on:

Quantum Mechanical (QM) Calculations: High-level QM calculations will be used to elucidate reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of N-Methylindolin-5-amine and its derivatives.

Molecular Dynamics (MD) Simulations: MD simulations will provide insights into the dynamic behavior of these molecules, including their interactions with biological targets or their self-assembly in solution. bu.edu.eg

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI algorithms will be trained on existing chemical data to predict the properties and reactivity of novel N-Methylindolin-5-amine derivatives, accelerating the discovery of new functional molecules. researchgate.net

Applications in Supramolecular Chemistry and Self-Assembly

The structure of N-Methylindolin-5-amine, featuring a hydrogen bond donor/acceptor site (the amine group) and an aromatic scaffold, makes it an attractive building block for supramolecular chemistry and the design of self-assembling systems. researchgate.net The non-covalent interactions, such as hydrogen bonding and π-π stacking, can be exploited to construct well-defined, higher-order structures. researchgate.net

Emerging trends in this area include:

Crystal Engineering: The design and synthesis of crystalline materials where N-Methylindolin-5-amine units are organized in a specific, predictable manner to achieve desired properties, such as porosity or non-linear optical activity.

Supramolecular Polymers: The use of N-Methylindolin-5-amine as a monomeric unit that self-assembles into long-chain polymers through non-covalent interactions. These materials can exhibit unique properties, such as self-healing and responsiveness to external stimuli.

Functional Nanomaterials: The self-assembly of N-Methylindolin-5-amine derivatives into nanostructures like vesicles, fibers, or gels. mdpi.comrsc.org These materials could find applications in areas such as drug delivery, sensing, and catalysis. The ability of amino acids and their derivatives to form such structures provides a strong precedent for this line of research. mdpi.comrsc.org

Q & A

Q. What are the standard synthetic routes for N-Methylindolin-5-amine in academic laboratories?

N-Methylindolin-5-amine is typically synthesized via nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution : Reacting 5-chloroindoline with methylamine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at elevated temperatures (~80–100°C) .

- Reductive amination : Using Pd/NiO catalysts under hydrogen atmosphere to reduce intermediates like Schiff bases derived from indoline-5-carbaldehyde and methylamine . Key considerations: Reaction efficiency depends on solvent purity, catalyst loading, and temperature control.

Q. Which spectroscopic techniques are essential for characterizing N-Methylindolin-5-amine?

- ¹H/¹³C NMR : To confirm the methylamine substituent (e.g., singlet at δ ~2.8 ppm for N–CH₃) and indoline backbone .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₂N₂, [M+H]⁺ = 149.1079).

- IR spectroscopy : Identifies N–H stretching (~3350 cm⁻¹) and aromatic C–C vibrations .

Q. What purification methods are recommended for isolating N-Methylindolin-5-amine?

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc) to separate byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Advanced Research Questions

Q. How can researchers optimize catalytic conditions to enhance N-Methylindolin-5-amine synthesis yields?

- Catalyst screening : Test Pd/NiO, Raney Ni, or enzyme-mediated systems for reductive amination .

- Solvent optimization : Compare DMF, THF, and toluene for nucleophilic substitution; DMF often enhances reactivity but may require post-reaction removal .

- Statistical design : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and reaction time.